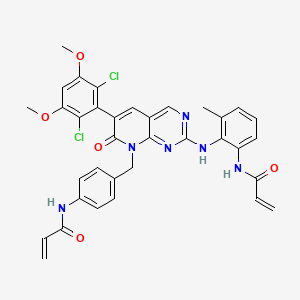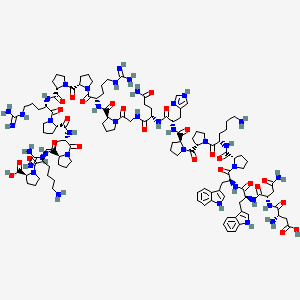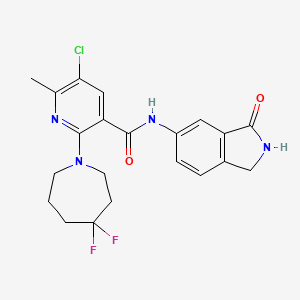
Analgesic agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Analgesic agent-2 is a compound known for its pain-relieving properties. It is part of a broader class of compounds known as analgesics, which are used to alleviate pain without causing loss of consciousness. This compound is particularly noted for its efficacy in treating moderate to severe pain, making it a valuable tool in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Analgesic agent-2 typically involves a multi-step process. One common method includes the reaction of a primary amine with an aromatic aldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The process typically involves the same synthetic route as in the laboratory but optimized for efficiency and cost-effectiveness. Purification is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Analgesic agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.
科学研究应用
Analgesic agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and pain pathways.
Medicine: Explored for its potential in treating chronic pain conditions and as an alternative to opioid analgesics.
Industry: Utilized in the development of new pain-relief formulations and drug delivery systems.
作用机制
The mechanism of action of Analgesic agent-2 involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. Additionally, this compound may modulate the activity of certain ion channels, reducing the transmission of pain signals.
相似化合物的比较
Similar Compounds
Acetaminophen: Another widely used analgesic with a different mechanism of action, primarily involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also provides pain relief but with anti-inflammatory properties.
Aspirin: Known for its analgesic, anti-inflammatory, and antipyretic effects.
Uniqueness
Analgesic agent-2 is unique in its dual mechanism of action, targeting both neurotransmitter reuptake and ion channel modulation. This dual action makes it particularly effective in treating a broader range of pain conditions compared to other analgesics that typically have a single mode of action.
属性
分子式 |
C21H21ClF2N4O2 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC 名称 |
5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClF2N4O2/c1-12-17(22)10-16(18(26-12)28-7-2-5-21(23,24)6-8-28)20(30)27-14-4-3-13-11-25-19(29)15(13)9-14/h3-4,9-10H,2,5-8,11H2,1H3,(H,25,29)(H,27,30) |
InChI 键 |
BIDXREXVLYVFET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)N2CCCC(CC2)(F)F)C(=O)NC3=CC4=C(CNC4=O)C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


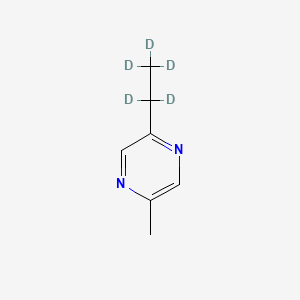
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
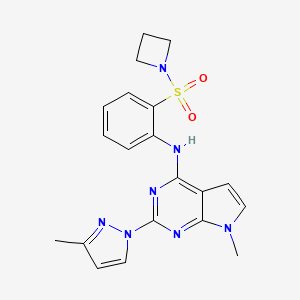
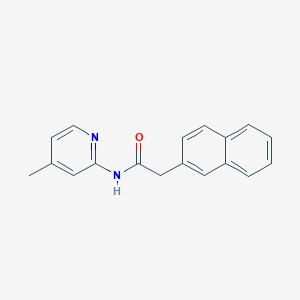



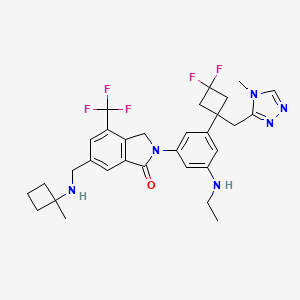

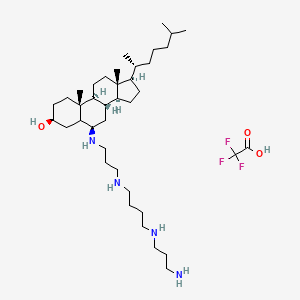
methyl phosphate](/img/structure/B12378501.png)
